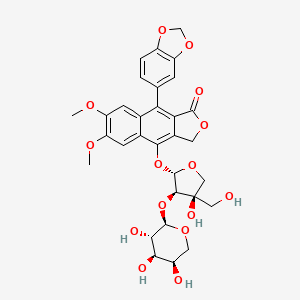Procumbenoside A
CAS No.:
Cat. No.: VC1876294
Molecular Formula: C31H32O15
Molecular Weight: 644.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C31H32O15 |
|---|---|
| Molecular Weight | 644.6 g/mol |
| IUPAC Name | 9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-4-hydroxy-4-(hydroxymethyl)-3-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one |
| Standard InChI | InChI=1S/C31H32O15/c1-38-19-6-14-15(7-20(19)39-2)26(16-8-40-28(36)23(16)22(14)13-3-4-18-21(5-13)44-12-43-18)45-30-27(31(37,10-32)11-42-30)46-29-25(35)24(34)17(33)9-41-29/h3-7,17,24-25,27,29-30,32-35,37H,8-12H2,1-2H3/t17-,24-,25+,27+,29-,30+,31-/m1/s1 |
| Standard InChI Key | HBUCXSOGVZJQHH-RMTLSDLPSA-N |
| Isomeric SMILES | COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@](CO4)(CO)O)O[C@@H]5[C@H]([C@@H]([C@@H](CO5)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(CO)O)OC5C(C(C(CO5)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC |
Introduction
Chemical Structure and Properties
Molecular Structure
Procumbenoside A belongs to the arylnaphthalene lignan glycoside family. Its complete IUPAC name is 9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-4-hydroxy-4-(hydroxymethyl)-3-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]benzofuran-1-one . The molecular structure consists of a diphyllin core (an arylnaphthalene lignan) linked to a unique disaccharide moiety comprising β-D-apiofuranosyl and α-L-arabinopyranosyl units .
The compound is also known by its alternative name, 4-O-α-L-arabinopyranosyl-(1′′′→2′′)-β-D-apiofuranosyldiphyllin, which describes its glycosidic structure . This name highlights the presence of an α-L-arabinopyranosyl unit connected to a β-D-apiofuranosyl unit, which is further attached to the diphyllin aglycone at the C-4 position.
Physical and Chemical Properties
Procumbenoside A possesses the following physical and chemical properties, which contribute to its pharmacological behavior and potential therapeutic applications:
These properties indicate that Procumbenoside A has moderate lipophilicity and significant hydrogen bonding capabilities, which influence its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Natural Sources and Occurrence
Plant Sources
Procumbenoside A has been primarily isolated from two plant species:
-
Justicia procumbens (Family: Acanthaceae): This is the main source of Procumbenoside A, where it was first isolated from the whole plant . Justicia procumbens is a medicinal herb traditionally used in Asian countries for the treatment of various ailments including fever, inflammation, and microbial infections .
-
Garcinia subelliptica (Family: Clusiaceae): Procumbenoside A has also been reported to occur in this plant species , though detailed isolation studies from this source appear limited in the available literature.
Distribution in Plant Tissues
Procumbenoside A is found throughout the whole plant of Justicia procumbens, with no specific tissue localization reported in the available literature . The compound is typically extracted using methanol or ethanol as solvents in the isolation process .
Isolation and Structural Elucidation
Isolation Techniques
The isolation of Procumbenoside A typically involves several chromatographic steps. The general procedure includes:
-
Extraction of the whole plant of Justicia procumbens with methanol or ethanol
-
Fractionation of the crude extract using silica gel column chromatography
-
Further purification using Sephadex LH-20 chromatography
-
Final purification by high-performance liquid chromatography (HPLC)
Structural Elucidation
The structure of Procumbenoside A was established through comprehensive spectroscopic analyses including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were employed to determine the connectivity and spatial arrangement of atoms in the molecule .
-
Mass Spectrometry (MS): High-resolution mass spectrometry provided the exact molecular weight and fragmentation pattern, confirming the molecular formula C31H32O15 .
-
Chemical methods: Hydrolysis and derivatization techniques were used to confirm the identity and configuration of the sugar moieties .
The complete structure, including the absolute configuration of all stereogenic centers, was determined through these combined analytical approaches, establishing Procumbenoside A as 4-O-α-L-arabinopyranosyl-(1′′′→2′′)-β-D-apiofuranosyldiphyllin .
Structure-Activity Relationships
Comparison with Related Compounds
Comparison of Procumbenoside A with other lignans from Justicia procumbens reveals structure-activity trends:
-
Procumbenoside A shows more selective anti-HIV activity compared to some aglycones like justicidin A .
-
The presence of the disaccharide moiety (α-L-arabinopyranosyl-(1′′′→2′′)-β-D-apiofuranose) appears to enhance selectivity while maintaining reasonable potency .
-
Related glycosides with different sugar attachments, such as Procumbenoside B, show distinct biological profiles, particularly regarding anti-inflammatory activities .
Analytical Methods
Detection and Quantification Techniques
Several analytical methods have been developed for the detection and quantification of Procumbenoside A in plant extracts and biological samples:
-
HPLC with UV detection: The most common method for routine analysis, typically using C18 columns and methanol/water gradient systems .
-
LC-MS/MS: More sensitive and specific technique, especially useful for detection in complex biological matrices .
-
NMR-based metabolomics: Used for comprehensive profiling of lignans including Procumbenoside A in plant extracts .
Spectroscopic Characterization
The spectroscopic data for Procumbenoside A includes:
-
UV spectrum: Characteristic absorption maxima typical of arylnaphthalene lignans.
-
IR spectrum: Shows characteristic bands for lactone, aromatic, and glycosidic functionalities.
-
NMR data: Complete 1H and 13C assignments confirming the structure and stereochemistry .
-
Mass spectrum: Molecular ion peak at m/z 644.17412 (calculated for C31H32O15) and characteristic fragmentation pattern .
Pharmacological Implications and Future Perspectives
Future Research Directions
Several areas warrant further investigation to fully understand and exploit the therapeutic potential of Procumbenoside A:
-
Detailed mechanistic studies to elucidate the exact molecular targets and pathways involved in its anti-HIV and cytotoxic activities
-
Medicinal chemistry efforts to develop semi-synthetic derivatives with improved potency, selectivity, and pharmacokinetic properties
-
Preclinical studies to assess in vivo efficacy, toxicity, and pharmacokinetic parameters
-
Exploration of potential synergistic effects with established drugs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume